

Gallium Indium eutectic phase diagram analysis

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Compound of Interest

Compound Name: Gallium Indium eutectic

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An In-depth Technical Guide to the Gallium-Indium Eutectic Phase Diagram

Introduction

The Gallium-Indium (Ga-In) binary system is of significant interest to researchers and engineers, particularly for its low-melting-point eutectic alloy. This alloy, often referred to as EGaln, is liquid at or near room temperature, non-toxic, and possesses high thermal and electrical conductivity. These properties make it a viable replacement for mercury in various applications and a key material in the burgeoning fields of flexible electronics, soft robotics, and thermal interface materials.^{[1][2]} A thorough understanding of its phase diagram is critical for controlling its properties and optimizing its use in these advanced applications. This guide provides a comprehensive analysis of the Ga-In eutectic phase diagram, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The Gallium-Indium Phase Diagram

The Ga-In phase diagram describes the equilibrium phases of the alloy at various temperatures and compositions. It is a simple eutectic system characterized by complete miscibility in the liquid phase and limited solubility in the solid state.^{[3][4]} The key feature is the eutectic point, which represents the specific composition at which the alloy transforms directly from a liquid to a solid mixture of two distinct phases (α -Ga and β -In) at the lowest possible temperature.

Quantitative Data Summary

The following tables summarize the key quantitative data for the Gallium-Indium system, compiled from various experimental studies.

Table 1: Eutectic Point and Composition

Property	Value	Notes
Eutectic Temperature	~15.7 °C (288.7 K)	This is the minimum melting point in the Ga-In system.[1][5]
Eutectic Composition (wt%)	~75.5% Ga, 24.5% In	Corresponds to the eutectic temperature.[1][5]
Eutectic Composition (at.%)	~85.8% Ga, 14.2% In	Atomic percentage representation of the eutectic composition.[3]

Table 2: Physical and Thermodynamic Properties of Eutectic Ga-In (EGaIn)

Property	Value	Conditions
Density	~6.25 g/cm ³	At room temperature.[1]
Viscosity	~1.7 - 2.0 mPa·s	Near room temperature.[1]
Electrical Conductivity	~3.4 x 10 ⁶ S/m	At 20 °C.[1]
Thermal Conductivity	~26.6 W/(m·K)	
Surface Tension	~0.624 N/m	In air, subject to oxidation.[1]
Enthalpy of Mixing	+1.1 kJ/mol (max)	At equiatomic composition, indicating a tendency for homoatomic interactions.[3][4]

Table 3: Structural Properties of Liquid Ga-In Alloys

Indium Content (at.%)	Avg. Coordination Number (CN)	Nearest-Neighbor Distance (r_1)	Conditions
0 (Pure Ga)	10.1	2.82 Å	T = 200 °C
14.2 (Eutectic)	10.3	-	T = 200 °C
50	10.9	-	T = 200 °C
100 (Pure In)	11.3	3.20 Å	T = 200 °C

Data sourced from
synchrotron X-ray
diffraction studies.[\[3\]](#)
[\[4\]](#)

Experimental Protocols

The characterization of the Ga-In phase diagram relies on several key experimental techniques. The detailed methodologies below are synthesized from standard practices in metallurgy and materials science.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions as a function of temperature, allowing for the precise determination of melting points and eutectic temperatures.[\[6\]](#)

Methodology:

- **Sample Preparation:** Prepare alloy samples of approximately 5-10 mg with varying compositions of Ga and In. Samples are hermetically sealed in aluminum or alumina crucibles to prevent oxidation and contamination.[\[7\]](#) A high-purity, empty crucible is used as a reference.
- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like Indium and Zinc before the experiment.
- **Thermal Program:**

- Place the sample and reference crucibles into the DSC cell.
- Purge the cell with an inert gas (e.g., high-purity argon) at a flow rate of 50-60 mL/min to create an inert atmosphere.[7]
- Cool the sample to a sub-ambient temperature (e.g., -50 °C) to ensure the entire sample is solid and to establish a stable baseline.[8]
- Heat the sample at a constant, controlled rate (e.g., 10 °C/min) to a temperature where the alloy is fully liquid (e.g., 200 °C).[6][7]
- Record the differential heat flow between the sample and the reference as a function of temperature.
- Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting events. The onset temperature of the first peak for any composition off the eutectic point corresponds to the eutectic temperature. The peak temperature of the final melting event corresponds to the liquidus temperature for that specific composition.

X-Ray Diffraction (XRD)

XRD is employed to identify the crystalline phases present in the alloy at different temperatures, confirming the solid-state constituents of the eutectic mixture and determining solubility limits.

Methodology:

- Sample Preparation: Prepare thin, flat samples of various Ga-In compositions. For temperature-dependent studies, a high-temperature stage with a controlled atmosphere is required.
- Instrument Setup: Use a diffractometer equipped with a common X-ray source (e.g., Cu K α).
- Data Acquisition:
 - Mount the sample on the temperature-controlled stage.
 - Equilibrate the sample at the desired temperature below the eutectic point.

- Perform a θ - 2θ scan over a relevant angular range (e.g., 20-90°) to collect the diffraction pattern.
- Repeat the measurement at various temperatures, both below and above the eutectic and liquidus temperatures.
- Phase Identification: Analyze the resulting diffraction patterns by comparing the peak positions and intensities to standard diffraction databases (e.g., ICDD). The presence of peaks corresponding to α -Ga and β -In at temperatures below the eutectic point confirms the solid-state phases. The disappearance of these peaks upon heating indicates the transition to the liquid phase.[\[9\]](#)[\[10\]](#)

Viscosity Measurement

Viscosity is a key property of the liquid alloy. A torsional oscillation viscometer is a suitable instrument for measuring the viscosity of liquid metals like EGaIn.[\[11\]](#)

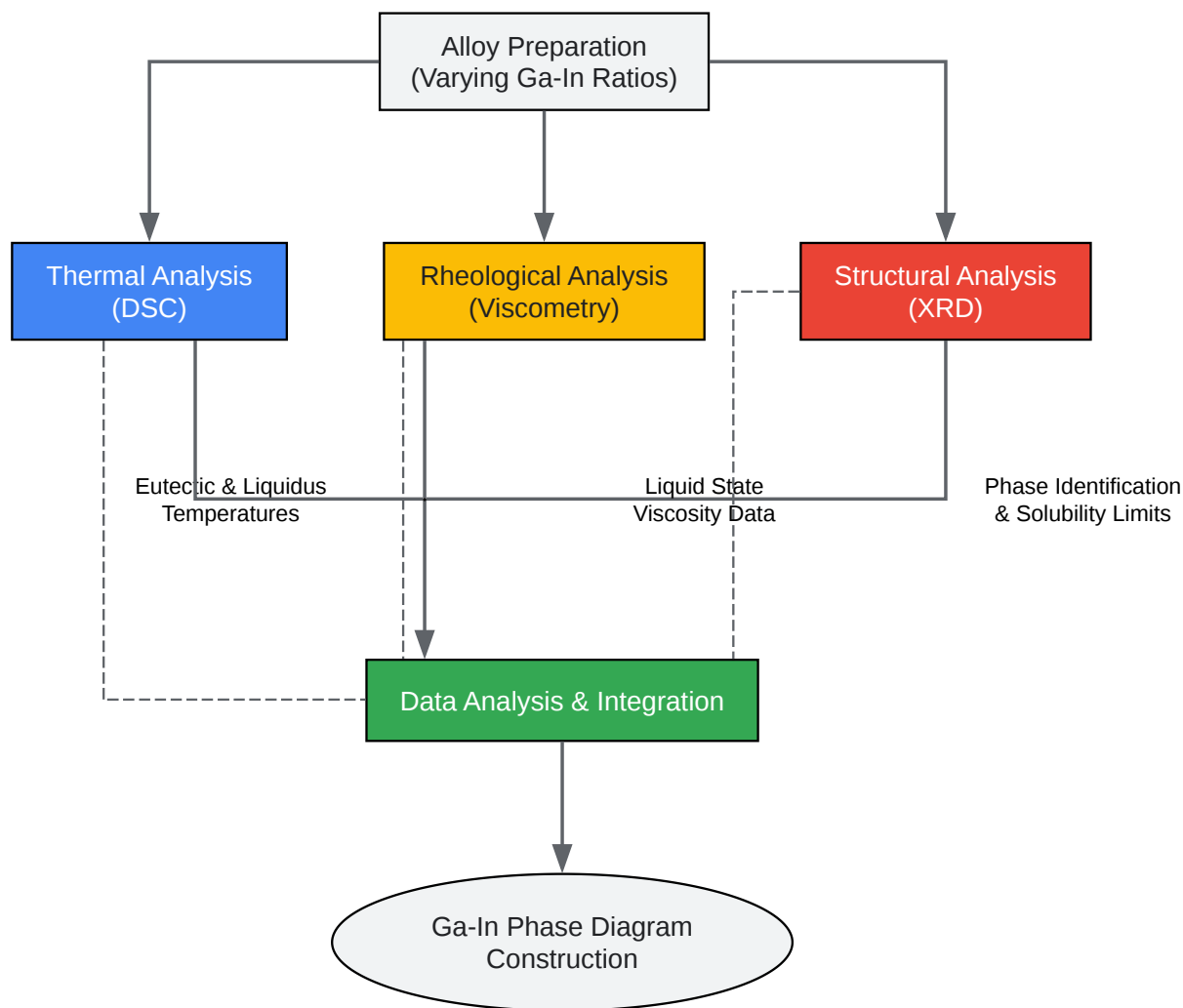
Methodology:

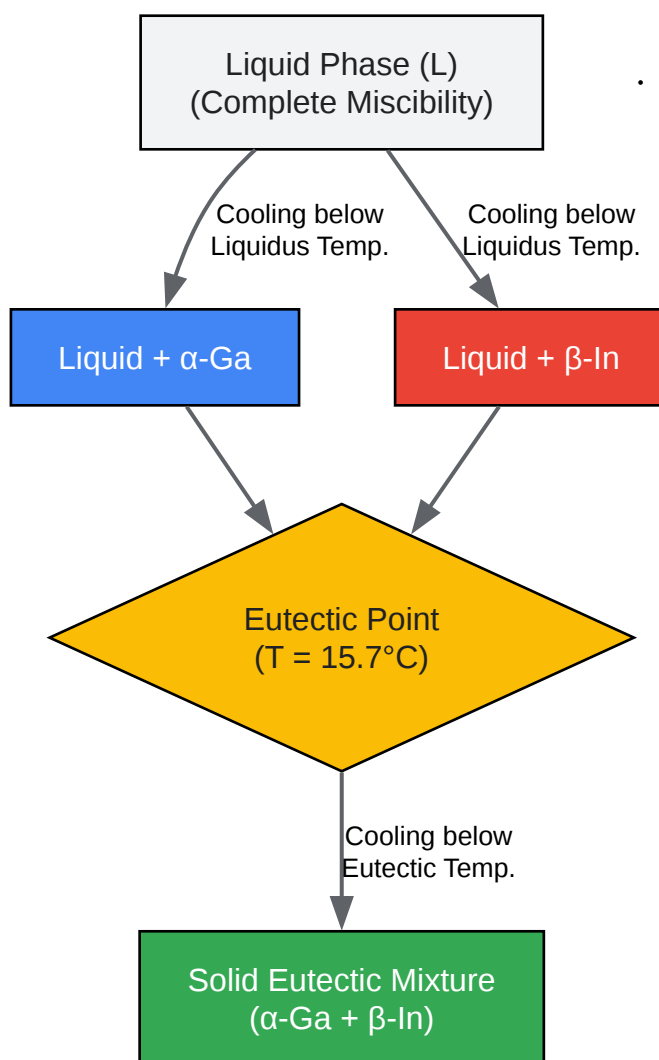
- Apparatus: A torsional oscillation viscometer consists of a crucible to hold the liquid metal sample, suspended by a torsion wire.
- Procedure:
 - The sample is placed in the crucible and heated in a furnace under a vacuum or inert atmosphere to the desired temperature above its melting point.
 - The crucible is set into torsional oscillation.
 - The damping (decay) of these oscillations and the oscillation period are precisely measured.
- Calculation: The viscosity of the liquid metal is calculated from the measured damping and period of oscillation.[\[12\]](#)[\[13\]](#) The experiment is repeated across a range of temperatures to determine the temperature dependence of the viscosity.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the workflow for the comprehensive characterization of the Ga-In eutectic system.





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